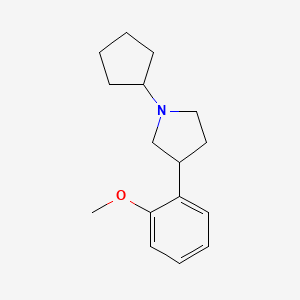![molecular formula C14H19FN2O3 B7632333 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as Compound 9b and has been synthesized by various methods.
作用機序
The mechanism of action of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to reduce the production of inflammatory mediators and exhibit analgesic properties. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which can lead to the formation of amyloid plaques in the brain.
実験室実験の利点と制限
The advantages of using 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide in lab experiments include its potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, this compound can be studied for its potential use in combination therapy with other anticancer drugs. Moreover, the development of novel formulations of this compound can improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy. Finally, the study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. This compound exhibits potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and molecular targets need to be further investigated, and its synthesis method needs to be optimized to improve its yield and purity. The study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been reported by various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-hydroxybenzoic acid with 3-aminopropyl-N,N-dimethylamine followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with hydroxylamine hydrochloride to obtain 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide.
科学的研究の応用
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to possess anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9(2)13(19)16-6-3-7-17-14(20)11-5-4-10(15)8-12(11)18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOVMLZMCKYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)


![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)
